molecular formula C20H32N4O3 B2709013 N-(tert-butyl)-4-((3-(4-ethoxyphenyl)ureido)methyl)piperidine-1-carboxamide CAS No. 1235235-75-2

N-(tert-butyl)-4-((3-(4-ethoxyphenyl)ureido)methyl)piperidine-1-carboxamide

Cat. No.: B2709013
CAS No.: 1235235-75-2
M. Wt: 376.501
InChI Key: ZOANTHPENAFRMO-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-((3-(4-ethoxyphenyl)ureido)methyl)piperidine-1-carboxamide is a piperidine-based carboxamide derivative featuring a urea linkage substituted with a 4-ethoxyphenyl group and a tert-butyl carbamate moiety. The tert-butyl group enhances metabolic stability, while the ureido moiety may facilitate hydrogen bonding interactions with biological targets .

Properties

IUPAC Name

N-tert-butyl-4-[[(4-ethoxyphenyl)carbamoylamino]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O3/c1-5-27-17-8-6-16(7-9-17)22-18(25)21-14-15-10-12-24(13-11-15)19(26)23-20(2,3)4/h6-9,15H,5,10-14H2,1-4H3,(H,23,26)(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOANTHPENAFRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(tert-butyl)-4-((3-(4-ethoxyphenyl)ureido)methyl)piperidine-1-carboxamide, with the CAS number 1235235-75-2, is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may influence its interaction with biological targets, making it a candidate for further research in pharmacology and drug development.

The molecular formula of this compound is C20H32N4O3C_{20}H_{32}N_{4}O_{3}, and it has a molecular weight of 376.5 g/mol. The structural characteristics include a tert-butyl group, a piperidine ring, and an ethoxyphenylureido side chain, which may contribute to its biological effects.

PropertyValue
CAS Number1235235-75-2
Molecular FormulaC20H32N4O3
Molecular Weight376.5 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The biological activity of this compound is likely mediated through its interaction with specific receptors or enzymes. Compounds in the piperidine class often exhibit activity by modulating neurotransmitter systems or inhibiting enzymatic pathways.

Potential Targets:

  • G Protein-Coupled Receptors (GPCRs) : These receptors are critical in various signaling pathways, and compounds that interact with them can influence numerous physiological processes, including pain perception and inflammation .
  • Enzyme Inhibition : The ureido group may facilitate interactions with enzymes by forming hydrogen bonds or participating in hydrophobic interactions, potentially leading to inhibition of key metabolic pathways.

Biological Activity

Research on similar compounds suggests that this compound may exhibit several biological activities:

  • Antinociceptive Effects : Piperidine derivatives have been studied for their analgesic properties. For instance, compounds that target opioid receptors have shown promise in pain management .
  • Antitumor Activity : Some piperidine-based compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .
  • Anti-inflammatory Properties : By modulating inflammatory pathways, this compound may reduce symptoms associated with chronic inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Substituent Effects: The 4-ethoxyphenyl group in the target compound and analogs (e.g., ) is associated with high purity (>99%) and moderate-to-high yields (60–76%). Replacement with electron-withdrawing groups (e.g., 3-cyanophenyl in ) reduces yield (60%) and purity (96%), likely due to steric or electronic challenges during synthesis.
  • Synthetic Methods : The tert-butyl carbamate group is commonly introduced via Boc-protection strategies, as seen in . For example, tert-butyl piperidin-4-ylcarbamate was acetylated using Ac₂O in DCM with Et₃N as a base, yielding stable intermediates .

Functional Group Impact on Bioactivity and Stability

  • Aromatic Substitutents: The 4-ethoxy group in the target compound may improve lipophilicity compared to methoxy or cyano substituents, influencing membrane permeability and metabolic stability.
  • tert-Butyl Group : This bulky group in the target compound and tert-butyl (1-acetylpiperidin-4-yl)carbamate likely reduces oxidative metabolism, extending half-life in biological systems.

Analytical and Pharmacological Data Gaps

While analogs like those in report mass spectrometry (APCI-MS) and LC purity data, the target compound lacks explicit analytical or pharmacological data in the provided evidence.

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